molecular formula C23H19N5OS B2871997 1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 1003156-79-3

1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone

Cat. No. B2871997
CAS RN: 1003156-79-3
M. Wt: 413.5
InChI Key: CMWZPIIWKICSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone is a useful research compound. Its molecular formula is C23H19N5OS and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, have been synthesized using intermediates related to the chemical structure of 1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone. These compounds were characterized by IR, NMR, and HR mass spectra (Li et al., 2012).

Molecular Docking and In Vitro Screening

  • Pyridine and fused pyridine derivatives, structurally related to the chemical of interest, have been prepared and subjected to in silico molecular docking screenings. These screenings target specific proteins and involve evaluating binding energies, indicating potential pharmaceutical applications (Flefel et al., 2018).

Chemical Reactions and Biological Activity

  • Research on the synthesis and reactions of related compounds has demonstrated their potential for forming various heterocyclic structures. These structures are of interest due to their potential biological activities, such as antimicrobial and antioxidant properties (Farzaliyev et al., 2020).

Antibacterial and Antioxidant Evaluation

  • Novel heterocyclic compounds based on phenylthiourea and acetophenone, similar in structure to the chemical , have been synthesized and shown to exhibit significant biological activities. This includes notable antioxidant effects and the potential to impact biological membranes, which can be useful in drug development (Farzaliyev et al., 2020).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c29-23(27-15-12-18-4-1-2-5-21(18)27)16-30-22-11-10-20(25-26-22)17-6-8-19(9-7-17)28-14-3-13-24-28/h1-11,13-14H,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWZPIIWKICSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone

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